1-Phenyl-3-cetylimidazolium bromide
Description
1-Phenyl-3-cetylimidazolium bromide is an ionic liquid belonging to the imidazolium family, characterized by a phenyl group at the 1-position and a cetyl (C₁₆) alkyl chain at the 3-position of the imidazolium cation. This structure combines aromaticity with a long hydrophobic chain, making it suitable for applications requiring tailored solubility, micelle formation, or interfacial activity.
Properties
IUPAC Name |
1-hexadecyl-3-phenylimidazol-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41N2.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-26-22-23-27(24-26)25-19-16-15-17-20-25;/h15-17,19-20,22-24H,2-14,18,21H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXLGJODXAIELF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CN(C=C1)C2=CC=CC=C2.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Phenyl-3-cetylimidazolium bromide typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-phenylimidazole with cetyl bromide under reflux conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or toluene. The product is then purified by recrystallization or column chromatography .
Industrial production methods for imidazolium-based ionic liquids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
1-Phenyl-3-cetylimidazolium bromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as chloride or acetate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium-based oxides, while substitution reactions can produce a variety of imidazolium salts .
Scientific Research Applications
1-Phenyl-3-cetylimidazolium bromide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-3-cetylimidazolium bromide involves its interaction with cellular membranes. The imidazolium cation can disrupt membrane-bound proteins, leading to cell lysis. Additionally, it can inhibit enzymes such as acetylcholinesterase, contributing to its antimicrobial and potential anti-cancer activities .
Comparison with Similar Compounds
Structural Features
Key structural differences among imidazolium salts arise from substituents at the 1- and 3-positions. Below is a comparison of substituents and their implications:
Physical Properties
Notes:
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